molecular formula C9H8N2O2S B3000433 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338416-12-9

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No.: B3000433
CAS No.: 338416-12-9
M. Wt: 208.24
InChI Key: PNQCDZYSJGCBOJ-DAXSKMNVSA-N
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Description

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C11H10N2O3S and is a derivative of tetrahydro-2,5-pyrazinedione . This compound features a thienylmethylene substituent, which may be of interest in various heterocyclic and medicinal chemistry research applications. The specific biological activity, mechanism of action, and primary research applications for this compound are not well-documented in the widely available scientific literature. Researchers are likely to explore its potential as a building block in the synthesis of more complex molecules or investigate its properties for applications in areas such as material science or pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3Z)-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCDZYSJGCBOJ-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC2=CC=CS2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C\C2=CC=CS2)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of thienylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thienylmethyl derivatives.

Scientific Research Applications

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzylidene-Substituted Pyrazinediones

  • 3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione (): This compound features dual benzylidene substituents, including electron-donating (dimethylamino) and electron-withdrawing (formyl) groups. Compared to the thienylmethylene group in the target compound, benzylidene substituents exhibit stronger aromatic π-π interactions but lack sulfur’s polarizability. The formyl group increases reactivity toward nucleophiles, which is absent in the thienyl-substituted analogue .
  • The thienyl group in the target compound, by contrast, may favor sulfur-specific interactions (e.g., metal coordination or hydrogen bonding) .

Heterocyclic-Substituted Analogues

  • Thiopyrano-pyrazole derivatives (): Compounds like 3a,4,6,7-tetrahydro-N-methyl-3-(2-phenyl)methylene-thiopyrano[4,3-c]pyrazole-2(3H)-propanamine integrate pyrazole and thiopyran moieties. These structures emphasize pharmaceutical utility (e.g., antimicrobial or anticancer activity), whereas the target compound’s thienyl group may prioritize electronic modulation for catalysis or optoelectronic applications .

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) ^1^H NMR (δ, ppm) Molecular Formula
3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione Not reported Expected: ~2200 (C=S), 1700 (C=O) Thienyl H: ~6.5–7.5 C₉H₈N₂O₂S
(2Z)-2-(2,4,6-Trimethylbenzylidene) derivative (11a) 243–246 3,436 (NH), 2,219 (CN) Aromatic H: 7.29, =CH: 7.94 C₂₀H₁₀N₄O₃S
3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione Not reported Formyl H: ~9.5–10.0 C₂₂H₂₀N₄O₃

Key differences:

  • The thienyl group in the target compound introduces distinct NMR shifts (6.5–7.5 ppm for thienyl protons) compared to benzylidene analogues (7.0–8.0 ppm for aromatic H).
  • IR spectra for benzylidene derivatives show strong CN stretches (~2,219 cm⁻¹), absent in the thienyl-substituted compound .

Biological Activity

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique thienylmethylene group attached to a tetrahydro-2,5-pyrazinedione framework. This structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.

Synthesis Methods

The synthesis typically involves the condensation of thienylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions. Common reagents include para-toluene sulfonic acid as a catalyst, which enhances the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant inhibitory effects against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition: The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Fungal Activity: In vitro tests revealed that it effectively inhibited fungal growth, outperforming some conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies: In vitro experiments on various cancer cell lines (e.g., A549, MCF-7) indicated that the compound could induce apoptosis and inhibit cell proliferation. Notably, IC50 values for these cell lines were reported in the low micromolar range .
  • Mechanism of Action: The compound appears to modulate key signaling pathways involved in cancer cell survival and proliferation, including c-Met signaling pathways .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity Tested Strains/Cell Lines Results
Study 1AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Study 2AntifungalCandida albicansInhibition zone = 18 mm
Study 3AnticancerA549 (lung cancer)IC50 = 1.05 µM
Study 4AnticancerMCF-7 (breast cancer)IC50 = 1.28 µM

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Antimicrobial Agents: A study focused on synthesizing derivatives with enhanced antimicrobial properties found that modifications to the thienylmethylene group significantly improved efficacy against resistant bacterial strains .
  • Cancer Therapeutics Development: Research into pyrazinedione derivatives has led to promising candidates for further development as anticancer agents. The unique structural features of these compounds facilitate targeted action against cancer cells while minimizing toxicity to normal cells .

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